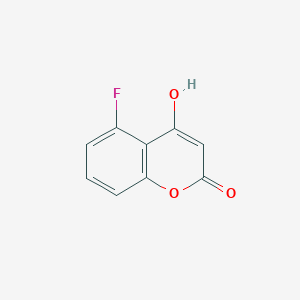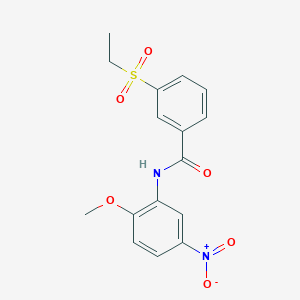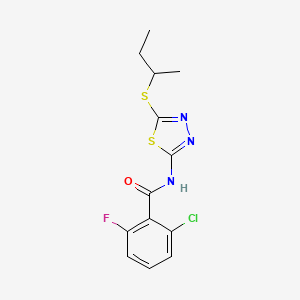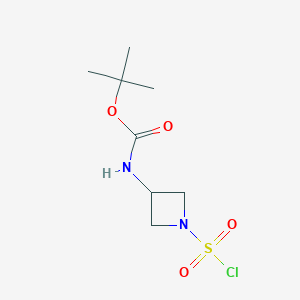
5-Fluoro-4-hydroxy-2H-chromen-2-one
Übersicht
Beschreibung
5-Fluoro-4-hydroxy-2H-chromen-2-one is a chemical compound with the CAS Number: 799262-09-2 . It has a molecular weight of 180.14 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes 5-Fluoro-4-hydroxy-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, some of which are carried out under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-hydroxy-2H-chromen-2-one is similar to that of coumarin . Coumarin or 2H-chromen-2-one is an aromatic organic chemical compound with the formula C9H6O2 . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
5-Fluoro-4-hydroxy-2H-chromen-2-one derivatives, such as 5-fluorouracil (5-FU), are integral in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck. These derivatives have shown significant antitumor activity, and research has been dedicated to improving their therapeutic effectiveness and reducing toxicity. Clinical studies have explored the metabolism of 5-FU to understand the balance between efficacy and toxicity, highlighting the need for more effective fluoropyrimidines (Malet-Martino & Martino, 2002).
Antifungal Applications
Derivatives like flucytosine (5-FC) demonstrate significant synthetic antimycotic properties. Once taken up by fungal cells, it's converted into 5-FU, further inhibiting fungal RNA and DNA synthesis. This compound, particularly in combination with other drugs, has been used to treat severe systemic mycoses, showcasing the versatility of 5-Fluoro-4-hydroxy-2H-chromen-2-one derivatives in treating infections beyond cancer (Vermes, Guchelaar, & Dankert, 2000).
Fluoroalkylation in Green Chemistry
The compound and its derivatives have been instrumental in fluoroalkylation reactions, especially in aqueous media. These reactions are crucial for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The emphasis on water as a solvent or reactant underscores the role of these derivatives in advancing green chemistry (Song et al., 2018).
Role in Personalized Medicine
Research into fluorinated pyrimidines, including 5-FU, has contributed to personalized medicine, especially in cancer treatment. The exploration of new synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, has opened avenues for more targeted and effective cancer therapies. Insights into the molecular mechanisms by which these derivatives act on nucleic acids have furthered our understanding of their potential in personalized treatments (Gmeiner, 2020).
Development of Polymers and Functional Materials
Beyond pharmacological applications, 5-Fluoro-4-hydroxy-2H-chromen-2-one derivatives have contributed to the development of polymers and functional materials, such as polytetrafluoroethylene (PTFE). The unique properties of fluoropolymers, derived from fluorinated compounds, have found applications in various industries, highlighting the compound's versatility and importance in material science (Puts, Crouse, & Améduri, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDOIYLPXZMHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC(=O)O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)


![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)
![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)

![2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2678654.png)

![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)
![4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2678663.png)

![3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2678665.png)